

5-Bromo-2-tert-butylpyridine molecular weight

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Compound of Interest

Compound Name: 5-Bromo-2-tert-butylpyridine

Cat. No.: B1288587

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An In-depth Technical Guide to 5-Bromo-2-tert-butylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2-tert-butylpyridine**, a key building block in medicinal chemistry and organic synthesis. This document outlines its chemical and physical properties, experimental protocols for its use in common reactions, and its applications in drug discovery.

Physicochemical Properties

5-Bromo-2-tert-butylpyridine is a substituted pyridine derivative with a bromine atom at the 5-position and a tert-butyl group at the 2-position. These features make it a versatile reagent in cross-coupling reactions and for the synthesis of complex molecules.

Property	Value	Source
Molecular Weight	214.10 g/mol	[1][2]
Exact Mass	213.015305 u	[1][3]
Molecular Formula	C ₉ H ₁₂ BrN	[1][4][5]
CAS Number	39919-58-9	[1][4]
Density	1.293 g/cm ³	[4]
Boiling Point	230.0 ± 20.0 °C at 760 mmHg	[1][3]
Flash Point	92.9 ± 21.8 °C	[1]
Refractive Index	1.521	[1][3]
Appearance	Liquid or Powder	[5][6]
Purity	Typically 95-97%	[5][6]
Storage	Store in a tightly closed container, under inert gas (nitrogen or Argon) at 2-8°C.	[3][6]

Experimental Protocols

5-Bromo-2-tert-butylpyridine is a valuable substrate for various organic reactions, particularly carbon-carbon bond-forming cross-coupling reactions. Below are detailed methodologies for two key transformations: the Suzuki-Miyaura coupling and the Grignard reaction.

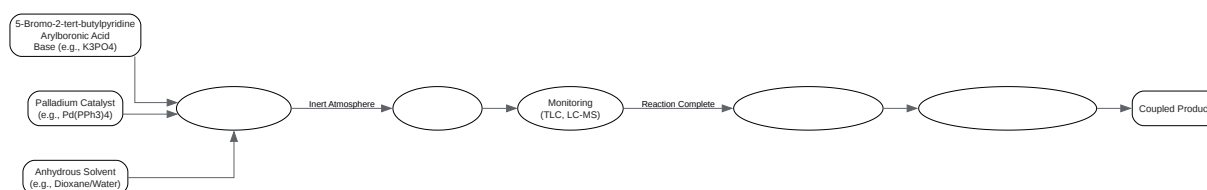
Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, widely used to form carbon-carbon bonds.[7]

General Procedure:

- Reaction Setup: To a Schlenk flask, add **5-Bromo-2-tert-butylpyridine** (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium phosphate (K₃PO₄, 2.0 mmol).[8]

- **Catalyst and Ligand Addition:** Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) ($\text{Pd(PPh}_3)_4$, 1-5 mol%), and a suitable ligand if required.[2][8]
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add an anhydrous solvent, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[2][8]
- **Reaction Execution:** Stir the reaction mixture at a temperature between 80-120 °C for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[8]



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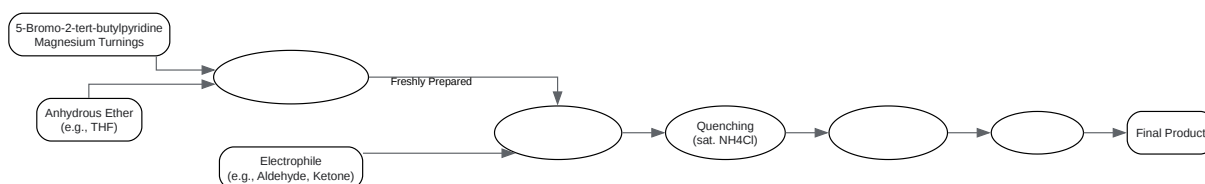
Suzuki-Miyaura Coupling Workflow

Grignard Reaction

Grignard reactions involve the reaction of an organomagnesium halide (Grignard reagent) with an electrophile to form new carbon-carbon bonds. **5-Bromo-2-tert-butylpyridine** can be converted to its corresponding Grignard reagent.

General Procedure for Grignard Reagent Formation and Reaction:

- **Apparatus Preparation:** Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Allow the apparatus to cool under a stream of dry nitrogen or argon.
- **Initiation:** Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of **5-Bromo-2-tert-butylpyridine** in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and bubbling.
- **Grignard Reagent Formation:** Once the reaction starts, add the remaining solution of **5-Bromo-2-tert-butylpyridine** dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture until the magnesium is consumed.
- **Reaction with Electrophile:** Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or ester) in an anhydrous ether solvent dropwise.
- **Quenching and Work-up:** After the addition of the electrophile is complete, stir the reaction mixture at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography or distillation.



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Grignard Reaction Workflow

Applications in Drug Discovery

Substituted pyridines are prevalent scaffolds in many pharmaceuticals. **5-Bromo-2-tert-butylpyridine** serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The tert-butyl group can enhance metabolic stability and improve pharmacokinetic properties of drug candidates. Its bromo-substituent provides a reactive handle for introducing further molecular diversity, making it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. [9] For instance, related bromopyridine structures are key in synthesizing kinase inhibitors.[10]

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